Ethyl 3-hydroxytridecanoate is a long-chain fatty acid ethyl ester of 3-hydroxytridecanoic acid. It has a role as a metabolite.

Ethyl 3-hydroxytridecanoate

CAS No.: 107141-15-1

Cat. No.: VC1585525

Molecular Formula: C15H30O3

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107141-15-1 |

|---|---|

| Molecular Formula | C15H30O3 |

| Molecular Weight | 258.4 g/mol |

| IUPAC Name | ethyl 3-hydroxytridecanoate |

| Standard InChI | InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h14,16H,3-13H2,1-2H3 |

| Standard InChI Key | LOFDGMSAUOHYLH-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(CC(=O)OCC)O |

| Canonical SMILES | CCCCCCCCCCC(CC(=O)OCC)O |

Introduction

Chemical Identity and Nomenclature

Ethyl 3-hydroxytridecanoate is an organic compound belonging to the class of fatty acid esters with a specific hydroxy group substitution. The compound's formal identification parameters are outlined below:

| Parameter | Value |

|---|---|

| IUPAC Name | ethyl 3-hydroxytridecanoate |

| CAS Registry Number | 107141-15-1 |

| Molecular Formula | C₁₅H₃₀O₃ |

| Molecular Weight | 258.3969 g/mol |

| SMILES Notation | CCCCCCCCCCC(CC(=O)OCC)O |

| InChI | InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-12-14(16)13-15(17)18-4-2/h14,16H,3-13H2,1-2H3 |

| InChIKey | LOFDGMSAUOHYLH-UHFFFAOYSA-N |

The compound is also known by several synonyms including Tridecanoic acid, 3-hydroxy-, ethyl ester; 3-Hydroxytridecanoic acid ethyl ester; and 3-hydroxy-tridecanoic acid ethyl ester .

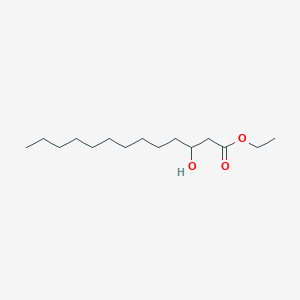

Structural Characteristics

Ethyl 3-hydroxytridecanoate features three key functional groups that define its chemical behavior:

-

A long aliphatic carbon chain (undecyl group)

-

A hydroxyl group (-OH) at the C-3 position

-

An ethyl ester group (-COOEt)

The molecule's structure can be described as a linear carbon chain of thirteen carbon atoms with a hydroxyl group at the third carbon position and an ethyl ester group at one terminal. This arrangement contributes to its classification as both a fatty alcohol derivative and an ester compound .

Physical Properties

The compound exhibits specific physical attributes that characterize its behavior under various conditions:

| Property | Value |

|---|---|

| Physical State | Solid/Liquid (temperature dependent) |

| Density | 0.931 g/cm³ |

| Boiling Point | 359.1°C at 760 mmHg |

| Flash Point | 137.5°C |

| Exact Mass | 258.21900 |

| Index of Refraction | 1.451 |

| Polar Surface Area (PSA) | 46.53000 |

| LogP | 3.83130 |

| Vapour Pressure | 1.33E-06 mmHg at 25°C |

These properties indicate that ethyl 3-hydroxytridecanoate is relatively nonvolatile and moderately lipophilic .

Chemical Reactivity

The reactivity of ethyl 3-hydroxytridecanoate is primarily governed by its functional groups:

-

The hydroxyl group at C-3 position can participate in typical alcohol reactions including oxidation, esterification, and etherification.

-

The ester functional group can undergo hydrolysis, transesterification, and reduction reactions.

-

The aliphatic chain remains relatively unreactive under most conditions, though it can undergo oxidation at elevated temperatures .

Spectroscopic Characteristics

Chromatographic Properties

The compound has been characterized by gas chromatography under the following conditions:

| Parameter | Value |

|---|---|

| Column type | Capillary |

| Active phase | DB-Wax (polar column) |

| Column length | 30 m |

| Column diameter | 0.25 mm |

| Phase thickness | 0.25 μm |

| Carrier gas | Helium |

| Retention Index | 2433 |

The relatively high retention index indicates strong interaction with the stationary phase, which is consistent with the presence of both hydroxyl and ester groups that can interact with the polar stationary phase .

Biological Properties and Predictive Characteristics

Ethyl 3-hydroxytridecanoate belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms. Various predictive models suggest the following biological parameters:

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 13 |

| Lipinski's Rule of Five | Accepted |

| Polar Surface Area | 46.5 |

| Aromatic Rings | 0 |

| Heavy Atoms | 18 |

| QED Weighted | 0.414 |

| Blood-Brain-Barrier Penetration | 0.807 |

| Plasma Protein Binding | 94.52% |

| Human Intestinal Absorption | 0.003 |

These parameters suggest moderate bioavailability and potential interactions with biological systems .

Related Compounds

Methyl 3-Hydroxytridecanoate

A closely related compound is methyl 3-hydroxytridecanoate (CAS: 150024-70-7), which differs by having a methyl ester group instead of an ethyl ester. The physical and chemical properties are similar, though the methyl ester typically exhibits a slightly lower boiling point and different chromatographic behavior .

Ethyl 3-Hydroxydecanoate

Ethyl 3-hydroxydecanoate (CAS: 6071-25-6) is a shorter-chain analog with a molecular formula of C₁₂H₂₄O₃ and molecular weight of 216.32 g/mol. The shorter carbon chain results in higher volatility and lower lipophilicity compared to ethyl 3-hydroxytridecanoate .

Ethyl (3S)-3-Hydroxytetradecanoate

Ethyl (3S)-3-hydroxytetradecanoate (CAS: 214193-71-2) is a longer-chain homolog with a specific stereochemistry at the C-3 position. It has a molecular formula of C₁₆H₃₂O₃ and molecular weight of 272.42 g/mol. The longer carbon chain imparts greater lipophilicity and lower volatility .

Ethyl 3-hydroxytridecanoate has been used as a reference compound in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) analyses. Its retention index value of 2433 on polar DB-Wax columns serves as a useful marker for the identification of unknown compounds with similar structural features .

The compound has been identified in the volatile profile of Brazilian Merlot wines through comprehensive two-dimensional gas chromatography time-of-flight mass spectrometric detection, suggesting potential significance in flavor chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume